4,6-Dihydroxypyrimidine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dihydroxypyrimidine-5-carbonitrile is a nitrile compound with the molecular formula C₅H₃N₃O₂ and a molecular weight of 137.1 g/mol . This compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
4,6-Dihydroxypyrimidine-5-carbonitrile can be synthesized through the reaction of 4,6-dihydroxy-1,3,5-triazine with carbon tetrachloride in the presence of hydrochloric acid . The reaction conditions typically involve the use of a solvent such as ethanol and a base like sodium bicarbonate to facilitate the reaction. The compound can also be synthesized using other methods, such as the reaction of 4,6-dihydroxy-2-methylpyrimidine with cyanogen bromide .
In industrial production, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy is common to monitor the reaction progress and confirm the structure of the final product .
Chemical Reactions Analysis
4,6-Dihydroxypyrimidine-5-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions .
Oxidation: The compound can be oxidized to form corresponding oxo derivatives using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride, leading to the formation of hydroxylated derivatives.
Scientific Research Applications
4,6-Dihydroxypyrimidine-5-carbonitrile has several scientific research applications due to its unique chemical structure and properties. Some of the key applications include:
Mechanism of Action
The mechanism of action of 4,6-dihydroxypyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators like prostaglandins . By inhibiting these enzymes, this compound can exert anti-inflammatory effects. Additionally, the compound may interact with other molecular targets, such as receptors and ion channels, to modulate various biological processes .
Comparison with Similar Compounds
4,6-Dihydroxypyrimidine-5-carbonitrile can be compared with other similar compounds, such as 4,6-dihydroxy-2-methylpyrimidine and 4,6-dihydroxy-5-methylpyrimidine . These compounds share a similar pyrimidine core structure but differ in the substituents attached to the ring. The presence of different functional groups can significantly influence the chemical and biological properties of these compounds.
4,6-Dihydroxy-2-methylpyrimidine: This compound has a methyl group at the 2-position, which can affect its reactivity and interactions with biological targets.
4,6-Dihydroxy-5-methylpyrimidine:
Properties
IUPAC Name |
4-hydroxy-6-oxo-1H-pyrimidine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N3O2/c6-1-3-4(9)7-2-8-5(3)10/h2H,(H2,7,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTTZQYHGZCMWPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=O)N1)C#N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1936377-42-2 |
Source
|
Record name | 4,6-dihydroxypyrimidine-5-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.